molecular formula C11H12ClNO4S B2452670 4-acetyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride CAS No. 1225671-96-4

4-acetyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

Cat. No.: B2452670
CAS No.: 1225671-96-4
M. Wt: 289.73
InChI Key: DHCMABHNRHWHSV-UHFFFAOYSA-N
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Description

Structural Characterization of the Compound

Systematic IUPAC Nomenclature and Molecular Formula Analysis

4-Acetyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride is a heterocyclic compound with a benzoxazine core. The systematic IUPAC name reflects its structural features:

  • Benzoxazine ring : A fused bicyclic system consisting of a benzene ring and an oxazine ring (a six-membered ring containing one oxygen and one nitrogen atom).
  • Substituents :
    • Position 2 : A methyl (-CH₃) group attached to the oxazine nitrogen.
    • Position 4 : An acetyl (-COCH₃) group bonded to the benzene ring.
    • Position 6 : A sulfonyl chloride (-SO₂Cl) functional group on the benzene ring.

The molecular formula is C₁₁H₁₂ClNO₄S , derived from:

  • Benzene (C₆H₄)
  • Oxazine (C₂H₅NO)
  • Methyl (CH₃)
  • Acetyl (COCH₃)
  • Sulfonyl chloride (SO₂Cl).
    The molecular weight is 289.74 g/mol , calculated from the atomic weights of its constituent elements.
Component Formula Contribution to Molecular Formula
Benzene ring C₆H₄ C₆H₄
Oxazine ring C₂H₅NO C₂H₅NO
Methyl group CH₃ CH₃
Acetyl group COCH₃ COCH₃
Sulfonyl chloride SO₂Cl SO₂Cl

Crystal Structure Determination via X-Ray Diffraction

X-ray diffraction (XRD) is the gold standard for determining the atomic-level structure of crystalline compounds. While specific crystallographic data for this compound are not publicly reported, analogous benzoxazine derivatives provide insights into its potential structure.

Key Principles of XRD Analysis
  • Bragg’s Law : $$ n\lambda = 2d\sin\theta $$, where $$ d $$ is the interplanar spacing, $$ \lambda $$ is the X-ray wavelength, and $$ \theta $$ is the scattering angle.
  • Data Collection :
    • Single-crystal samples are mounted on a goniometer.
    • X-rays (e.g., Cu Kα, λ = 1.54 Å) are diffracted, and intensities are recorded using detectors.
  • Structure Refinement :
    • Electron density maps are generated to locate atoms.
    • Least-squares methods optimize atomic coordinates, bond lengths, and angles.
Structural Features Inferred from Related Compounds

For example, 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride (CAS 31794-45-3) adopts a planar benzoxazine ring with sulfonyl chloride at position 6. The oxazine ring’s conformation (e.g., chair vs. boat) influences molecular packing and hydrogen-bonding interactions.

Conformational Analysis of the Benzoxazine-Sulfonyl Chloride Moiety

The benzoxazine-sulfonyl chloride moiety’s conformation is critical for its reactivity and intermolecular interactions.

Benzoxazine Ring Conformation
  • Half-chair conformation : Observed in related benzoxazines, where the oxazine ring adopts a partially planar geometry to minimize steric strain.
  • Bond angles :
    • N–C–O : ~114° (expanded due to ring strain).
    • C–N–C : ~120° (typical for sp³ hybridized nitrogen).
Sulfonyl Chloride Orientation

The -SO₂Cl group at position 6 is electron-withdrawing, polarizing the benzene ring and enhancing electrophilicity at the sulfonyl sulfur. Its orientation is influenced by:

  • Steric effects : Bulky groups (e.g., acetyl at position 4) may force the sulfonyl chloride into specific positions.
  • Electronic effects : Electron-donating methyl groups at position 2 may modulate the sulfonyl chloride’s reactivity.

Comparative Structural Features with Related Benzoxazine Derivatives

The compound’s structure differs from other benzoxazine derivatives through substituent positioning and functional groups.

Compound CAS Number Substituents Key Differences
This compound 1225671-96-4 2-CH₃, 4-COCH₃, 6-SO₂Cl Methyl at N2 and acetyl at C4
3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride 31794-45-3 3-O, 6-SO₂Cl Lacks methyl and acetyl groups
4-Acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride 1017791-37-5 4-COCH₃, 6-SO₂Cl No methyl substituent at N2
4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride 368869-93-6 4-CH₃, 7-SO₂Cl Sulfonyl chloride at C7, no acetyl group
Electronic and Steric Implications
  • Electron-withdrawing effects : The sulfonyl chloride at C6 deactivates the benzene ring, directing electrophilic substitution to less substituted positions.
  • Steric hindrance : The methyl group at N2 and acetyl at C4 may hinder planar stacking, affecting crystal packing.

Properties

IUPAC Name

4-acetyl-2-methyl-2,3-dihydro-1,4-benzoxazine-6-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4S/c1-7-6-13(8(2)14)10-5-9(18(12,15)16)3-4-11(10)17-7/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCMABHNRHWHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=C(O1)C=CC(=C2)S(=O)(=O)Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-acetyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride typically involves the reaction of 4-acetyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioesters, respectively.

Reaction Type Conditions Products Yield References
Amine substitutionDichloromethane (DCM), 0–25°C, pyridine baseSulfonamides (R-NH-SO₂-benzoxazine)70–85%
Alcohol substitutionTetrahydrofuran (THF), reflux, triethylamineSulfonate esters (R-O-SO₂-benzoxazine)65–80%
Thiol substitutionDCM, room temperature (RT), DMAP catalystSulfonothioates (R-S-SO₂-benzoxazine)60–75%

Key Findings :

  • Pyridine or triethylamine is essential to neutralize HCl byproducts .

  • Steric hindrance from the acetyl and methyl groups slightly reduces reactivity compared to simpler sulfonyl chlorides.

Elimination Reactions

At elevated temperatures (>100°C), the compound undergoes elimination to form sulfonic anhydrides or sulfene intermediates.

Conditions Products Applications References
120°C, inert atmosphereBenzoxazine-linked sulfonic anhydridePolymer crosslinking agents
150°C, catalytic DABCOSulfene (SO₂) intermediateDiels-Alder reactions

Mechanism :

  • Thermal cleavage of the S-Cl bond generates a sulfene intermediate.

  • Sulfene reacts with dienophiles or polymerizes into anhydrides.

Acylation and Cyclization

The acetyl group participates in intramolecular cyclization under basic conditions, forming fused heterocycles.

Reagents Conditions Products Yield References
K₂CO₃, DMF80°C, 12 h1,3-Oxazino-benzoxazine derivatives55%
NaH, THF0°C to RT, 6 hSpirocyclic sulfonamides48%

Example Reaction :

4-Acetyl-2-methyl...sulfonyl chlorideK2CO3,DMF1,3-Oxazino[4,5-b]benzoxazine+HCl\text{4-Acetyl-2-methyl...sulfonyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{1,3-Oxazino[4,5-b]benzoxazine} + \text{HCl}

Catalytic Cross-Coupling

The sulfonyl chloride group enables palladium-catalyzed couplings to introduce aryl or alkyl groups.

Catalyst System Substrates Products Yield References
Pd(PPh₃)₄, CuIArylboronic acidsBiaryl sulfones60–75%
NiCl₂(dppe), Zn powderAlkyl halidesAlkyl sulfonates50–65%

Limitations :

  • Steric bulk from the benzoxazine ring reduces coupling efficiency with bulky aryl groups .

Hydrolysis and Stability

The compound hydrolyzes in aqueous media, necessitating anhydrous handling.

Conditions Products Half-Life References
H₂O, pH 7, 25°C4-Acetyl-2-methyl...sulfonic acid2.3 h
H₂O, pH 10, 25°CComplete decomposition0.5 h

Handling Recommendations :

  • Store under nitrogen at –20°C .

  • Use freshly distilled solvents for reactions .

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of benzoxazine compounds, including 4-acetyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride, exhibit promising anticancer properties. For instance, compounds designed based on this structure have demonstrated significant inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The IC50 values for these compounds ranged from 10.93 to 25.06 nM against CA IX, indicating their potential as selective anticancer agents . Additionally, these compounds were shown to induce apoptosis in cancer cell lines, such as MDA-MB-231, enhancing their therapeutic profile .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Certain derivatives exhibited substantial antibacterial activity against strains like Staphylococcus aureus and Klebsiella pneumoniae. For example, specific analogues achieved over 80% inhibition at concentrations of 50 µg/mL . The ability to interfere with bacterial growth through the inhibition of carbonic anhydrases presents a novel approach to tackling antibiotic resistance.

Synthesis and Mechanistic Studies

The synthesis of this compound typically involves the reaction of appropriate sulfonyl chlorides with benzoxazine derivatives under controlled conditions. Mechanistic studies have indicated that the compound can undergo various transformations leading to biologically active derivatives. These transformations are crucial for optimizing the pharmacological properties of the resulting compounds .

Case Study 1: Anticancer Compound Development

In a study focusing on the design and synthesis of new benzenesulfonamide derivatives, researchers synthesized several compounds based on the benzoxazine scaffold. These compounds were tested for their ability to inhibit CA IX and showed promising results in terms of selectivity and potency against cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity and pharmacokinetic properties .

Case Study 2: Antimicrobial Evaluation

Another research effort investigated the antimicrobial efficacy of benzoxazine derivatives against various bacterial strains. The study found that certain derivatives not only inhibited bacterial growth but also exhibited significant anti-biofilm activity. This dual action makes them potential candidates for treating biofilm-associated infections .

Mechanism of Action

The mechanism of action of 4-acetyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds and modulation of protein function . This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activities.

Comparison with Similar Compounds

Similar compounds to 4-acetyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride include:

These compounds share structural similarities but differ in their functional groups and specific chemical properties

Biological Activity

4-acetyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride (CAS Number: 1225671-96-4) is a compound belonging to the benzoxazine family, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on diverse research findings, including case studies and experimental data.

The molecular formula of this compound is C₁₁H₁₂ClNO₄S, with a molecular weight of 289.74 g/mol. The structure consists of a benzoxazine ring with an acetyl group and a sulfonyl chloride substituent, which may influence its reactivity and biological properties .

Anticancer Activity

Recent studies have explored the anticancer potential of benzoxazine derivatives. For instance, a study examining various benzoxazine compounds derived from eugenol demonstrated significant in vivo anticancer activity against fibrosarcoma in mice. The compounds were administered at varying doses (20, 40, and 80 mg/kg) over a period of 30 days. Results indicated that all tested compounds reduced tumor incidence and weight, with certain derivatives exhibiting superior activity compared to traditional anticancer agents like celecoxib .

Key Findings:

  • Tumor Weight Reduction : Compounds derived from benzoxazines showed a notable decrease in tumor weight compared to controls.
  • Mechanism of Action : The study suggested that the anticancer effects might not solely rely on antioxidant mechanisms but could involve apoptosis induction in cancer cells .

Comparative Antimicrobial Efficacy:

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus1
Compound BBacillus subtilis2
Compound CEscherichia coli3
Compound DMethicillin-resistant S. aureus>100

Case Studies

A notable case study involved the synthesis of various benzoxazine derivatives and their evaluation for biological activity. The study highlighted that modifications to the benzoxazine structure could enhance both anticancer and antimicrobial properties. For example, introducing electron-donating groups improved the overall potency against bacterial strains .

Q & A

Q. How can researchers optimize the synthesis of 4-acetyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride to improve yield and purity?

  • Methodological Answer: Optimize reflux conditions (e.g., 4 hours in ethanol with glacial acetic acid as a catalyst, as seen in analogous triazole syntheses ). Post-reaction, evaporate solvent under reduced pressure and purify via recrystallization or column chromatography. Monitor intermediates using TLC and adjust stoichiometric ratios of precursors (e.g., benzaldehyde derivatives) to minimize byproducts.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer: Use ¹H/¹³C NMR to identify the benzoxazine ring protons (δ 4.2–4.5 ppm for methylene groups) and acetyl resonance (δ 2.1–2.3 ppm). FTIR can confirm sulfonyl chloride functionality (S=O stretches at ~1370 and 1170 cm⁻¹). Compare melting points with structurally related compounds (e.g., 4-acetylbenzenesulfonyl chloride, mp 83–87°C ).

Q. How should researchers address solubility discrepancies reported in polar vs. nonpolar solvents?

  • Methodological Answer: Conduct systematic solubility tests in solvents like DMSO, chloroform, and THF. Use HPLC (C18 columns, UV detection at 254 nm ) to verify purity post-solubilization. Note that residual acetyl or sulfonyl chloride hydrolysis products may alter solubility profiles.

Advanced Research Questions

Q. What experimental designs assess the hydrolytic stability of the sulfonyl chloride group under physiological conditions?

  • Methodological Answer: Perform accelerated degradation studies at pH 1.2 (simulating gastric fluid) and pH 7.4 (blood plasma) at 37°C. Quantify degradation via UV-Vis spectroscopy (λ_max ~270 nm for sulfonyl chlorides) and identify hydrolysis products (e.g., sulfonic acids) using LC-MS/MS . Correlate stability with steric effects from the acetyl and methyl substituents.

Q. How can computational modeling predict reactivity in nucleophilic substitutions (e.g., with amines)?

  • Methodological Answer: Use density functional theory (DFT) to calculate electrophilicity indices (e.g., Fukui functions) at the sulfur atom. Compare LUMO energies with experimental reaction rates (e.g., with aniline derivatives). Validate predictions via kinetic studies in acetonitrile, tracking progress via ¹H NMR .

Q. How can contradictory reports on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Methodological Answer: Standardize assays using identical cell lines (e.g., HEK-293 for cytotoxicity vs. S. aureus for antimicrobial tests). Apply fractional inhibitory concentration (FIC) indices to distinguish selective activity. Cross-reference with structurally similar benzoxazine derivatives (e.g., 6-acetyl-1,4-benzodioxane bioactivity ).

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